molecular formula C21H19N3O4S B14950444 N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide

N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide

Cat. No.: B14950444
M. Wt: 409.5 g/mol
InChI Key: FLHKSFGZWDITLB-PXLXIMEGSA-N
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Description

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

    Condensation Reaction: The aldehyde (2-hydroxybenzaldehyde) reacts with the hydrazine derivative (N-phenylbenzenesulfonamide) in the presence of a catalyst such as acetic acid.

    Reflux: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted Schiff bases with various functional groups.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both sulfonamide and hydrazinecarbonyl groups

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19N3O4S/c25-20-14-8-7-9-17(20)15-22-23-21(26)16-24(18-10-3-1-4-11-18)29(27,28)19-12-5-2-6-13-19/h1-15,25H,16H2,(H,23,26)/b22-15+

InChI Key

FLHKSFGZWDITLB-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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